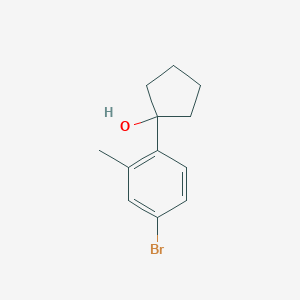

1-(4-Bromo-2-methylphenyl)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15BrO |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-(4-bromo-2-methylphenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C12H15BrO/c1-9-8-10(13)4-5-11(9)12(14)6-2-3-7-12/h4-5,8,14H,2-3,6-7H2,1H3 |

InChI Key |

XUJSCWPBZVUNFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2(CCCC2)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 4 Bromo 2 Methylphenyl Cyclopentan 1 Ol

Retrosynthetic Analysis and Key Precursors Identification

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. For 1-(4-bromo-2-methylphenyl)cyclopentan-1-ol, the most direct retrosynthetic disconnection is at the carbon-carbon bond between the cyclopentyl ring and the aryl group. This bond is formed between a nucleophilic aryl species and an electrophilic cyclopentyl species, or vice versa.

This primary disconnection suggests two main synthetic pathways:

Pathway A: Aryl Nucleophile and Cyclopentanone (B42830) Electrophile: This involves the reaction of an organometallic reagent derived from 1-bromo-4-iodo-2-methylbenzene (or a related precursor) with cyclopentanone.

Pathway B: Cyclopentyl Nucleophile and Aryl Electrophile: This less common approach would involve a nucleophilic cyclopentyl species reacting with an electrophilic derivative of 4-bromo-2-methyltoluene.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

Aryl Precursor: 1-Bromo-4-iodo-2-methylbenzene or 1,4-dibromo-2-methylbenzene. These compounds provide the substituted phenyl ring.

Cyclopentyl Precursor: Cyclopentanone. This cyclic ketone serves as the electrophilic partner for the aryl nucleophile.

The choice of precursors and the specific synthetic route will depend on factors such as commercial availability, cost, and the desired efficiency and selectivity of the reaction.

Organometallic Approaches to Aryl-Substituted Tertiary Cycloalkanols

Organometallic reagents are fundamental tools for the formation of carbon-carbon bonds. Their application in the synthesis of tertiary alcohols, including this compound, is a well-established and versatile strategy.

Grignard and Organolithium Reagent Additions to Cyclopentanones

The addition of Grignard and organolithium reagents to ketones is a classic and reliable method for synthesizing tertiary alcohols. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com In this context, an organometallic reagent derived from a 4-bromo-2-methylphenyl halide is reacted with cyclopentanone. pearson.commasterorganicchemistry.com

The general reaction is as follows:

Formation of the Organometallic Reagent: An aryl halide, such as 1,4-dibromo-2-methylbenzene, is reacted with magnesium metal in an etheral solvent to form the Grignard reagent, (4-bromo-2-methylphenyl)magnesium bromide. uoanbar.edu.iq Alternatively, reaction with an alkyllithium reagent (e.g., n-butyllithium) can generate the corresponding organolithium species. wikipedia.orgdalalinstitute.com

Nucleophilic Addition: The prepared Grignard or organolithium reagent is then added to cyclopentanone. masterorganicchemistry.com The nucleophilic carbon of the organometallic compound attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium or lithium alkoxide intermediate. pearson.commasterorganicchemistry.com

Workup: The reaction mixture is treated with an aqueous acid (e.g., ammonium (B1175870) chloride or dilute hydrochloric acid) to protonate the alkoxide and yield the final tertiary alcohol, this compound. masterorganicchemistry.com

| Reagent Type | Aryl Halide Precursor | Metal | Resulting Organometallic Reagent |

| Grignard | 1,4-dibromo-2-methylbenzene | Mg | (4-bromo-2-methylphenyl)magnesium bromide |

| Organolithium | 1,4-dibromo-2-methylbenzene | n-BuLi | (4-bromo-2-methylphenyl)lithium |

Organolithium reagents are generally more reactive than their Grignard counterparts and can be advantageous in cases of sterically hindered ketones. wikipedia.orgdalalinstitute.com However, their higher reactivity can also lead to side reactions, such as enolization of the ketone. Careful control of reaction conditions, such as temperature, is crucial for maximizing the yield of the desired tertiary alcohol.

Transition-Metal-Catalyzed Barbier-Type Reactions for Tertiary Alcohol Formation

The Barbier reaction is a one-pot variation of the Grignard reaction where the organometallic reagent is generated in situ in the presence of the carbonyl compound. nrochemistry.comwikipedia.org This method offers the advantage of simplicity and can be performed with a variety of metals, including magnesium, zinc, tin, and indium. nrochemistry.comwikipedia.orgresearchtrends.net

The general procedure for a Barbier-type synthesis of this compound involves:

Reaction Setup: A mixture of an aryl halide (e.g., 1,4-dibromo-2-methylbenzene), cyclopentanone, and a metal (e.g., magnesium or zinc) is prepared in a suitable solvent, often an ether like THF. nrochemistry.comyoutube.com

In Situ Reagent Formation and Addition: The metal reacts with the aryl halide to form the organometallic species directly in the reaction mixture. This newly formed nucleophile immediately reacts with the present cyclopentanone to form the metal alkoxide. nrochemistry.comresearchtrends.net

Workup: Similar to the Grignard reaction, an acidic workup is performed to yield the tertiary alcohol. nrochemistry.com

| Metal Catalyst | Aryl Halide | Carbonyl Compound | Product |

| Mg | 1,4-dibromo-2-methylbenzene | Cyclopentanone | This compound |

| Zn | 1,4-dibromo-2-methylbenzene | Cyclopentanone | This compound |

| Sn | 1,4-dibromo-2-methylbenzene | Cyclopentanone | This compound |

A key advantage of the Barbier reaction is its tolerance to water in some cases, which can make it a "greener" alternative to the strictly anhydrous conditions required for Grignard and organolithium reactions. wikipedia.orgresearchtrends.net The choice of metal can influence the reactivity and selectivity of the reaction. For instance, indium- and zinc-mediated Barbier reactions are known for their high functional group tolerance. nrochemistry.com

Advanced Arylation Strategies for Tertiary Alcohols

While classical organometallic additions are robust, modern synthetic chemistry has seen the development of more sophisticated arylation methods. These advanced strategies can offer improved functional group tolerance, milder reaction conditions, and access to a broader range of substrates.

Deoxygenative Arylation via Silyl (B83357) Ethers

Deoxygenative arylation is a powerful method that allows for the direct coupling of an aryl group to a carbon atom that was previously bonded to a hydroxyl group. A notable example is the deoxygenative Suzuki-Miyaura arylation of tertiary alcohols, which proceeds through a silyl ether intermediate. thieme.dethieme.deresearchgate.net

The key steps in this process are:

Silylation of the Tertiary Alcohol: The tertiary alcohol, in this case, a precursor like 1-arylcyclopentanol, is first converted to its corresponding silyl ether. This is typically achieved by reacting the alcohol with a chlorosilane in the presence of a base. researchgate.net

Nickel/Bismuth Dual-Catalyzed Cross-Coupling: The silyl ether is then subjected to a cross-coupling reaction with an aryl boronic ester in the presence of a dual catalytic system, often composed of a nickel catalyst and a bismuth co-catalyst. thieme.de

Formation of the C-C Bond: The catalytic cycle facilitates the cleavage of the C-O bond of the silyl ether and the formation of a new C-C bond between the cyclopentyl carbon and the aryl group from the boronic ester. thieme.deresearchgate.net

| Catalyst System | Substrate 1 | Substrate 2 | Product |

| Ni/Bi dual catalyst | 1-Arylcyclopentyl silyl ether | 4-Bromo-2-methylphenylboronic acid pinacol (B44631) ester | 1-(4-Bromo-2-methylphenyl)-1-arylcyclopentane |

This methodology is particularly useful for creating sterically congested quaternary carbon centers and offers the advantage of using readily available alcohols as starting materials, generating water as a byproduct instead of metal-halide salts. thieme.de

Arylation with Ortho-Substituted Diaryliodonium Salts

Diaryliodonium salts are highly reactive arylating agents that can transfer an aryl group to a variety of nucleophiles under mild conditions. digitellinc.combeilstein-journals.org The use of unsymmetrical diaryliodonium salts, particularly those with a sterically hindering or electronically deactivating "dummy" group, allows for the selective transfer of the desired aryl group. digitellinc.comnih.gov

For the synthesis of aryl-substituted tertiary alcohols, a nucleophilic precursor, such as a metal alkoxide of cyclopentanol (B49286), could potentially be arylated with a suitable diaryliodonium salt.

| Diaryliodonium Salt | Nucleophile | Aryl Group Transferred |

| (4-Bromo-2-methylphenyl)(mesityl)iodonium triflate | Cyclopentoxide | 4-Bromo-2-methylphenyl |

| (4-Bromo-2-methylphenyl)(2,4,6-trimethoxyphenyl)iodonium tetrafluoroborate | Cyclopentoxide | 4-Bromo-2-methylphenyl |

The selectivity of the aryl transfer is influenced by both steric and electronic factors of the two aryl groups on the iodine atom. digitellinc.comnih.gov Ortho-substitution on one of the aryl rings often directs the transfer of the other, less hindered or more electronically activated, aryl group. digitellinc.combeilstein-journals.org This approach provides a metal-free alternative for arylation reactions, which can be advantageous in the synthesis of compounds where trace metal contamination is a concern. beilstein-journals.org

Considerations for Stereochemical Control in Synthesis

The synthesis of this compound, a molecule possessing a chiral tertiary alcohol, presents significant stereochemical challenges. The quaternary carbon center at the C1 position of the cyclopentane (B165970) ring means that enantiomers can exist. Furthermore, if the cyclopentane ring bears other substituents, diastereomers become possible. Therefore, controlling the spatial arrangement of atoms is a critical aspect of its synthesis, aiming for either specific diastereomers or a single enantiomer, which is often crucial for biological activity.

Diastereoselective Synthesis of Substituted Cyclopentanols

While this compound itself is chiral, the principles of diastereoselective synthesis become paramount when additional substituents are present on the cyclopentane ring. Diastereoselective strategies aim to control the relative stereochemistry of multiple stereocenters within a molecule. Several powerful methodologies have been developed for the diastereoselective construction of highly functionalized cyclopentane frameworks, which could be adapted to produce precursors for the target molecule.

One effective approach involves the functionalization of cyclopentenones. For instance, an aza-Michael reaction using various aniline (B41778) nucleophiles on cyclopentenones can lead to highly substituted cyclopentanones with excellent diastereoselectivity. thieme-connect.deucd.ie This high level of control is often attributed to hydrogen bonding between a tertiary alcohol on the cyclopentenone precursor and the incoming nucleophile, which directs the attack to a specific face of the molecule. thieme-connect.deucd.ie These functionalized cyclopentanones can then serve as versatile intermediates.

Another advanced method is the palladium-catalyzed formal [3+2]-cycloaddition of vinyl cyclopropanes with electron-poor olefins like alkylidene azlactones. nih.gov This dynamic kinetic asymmetric process can generate highly substituted cyclopentanes while controlling the stereochemistry at multiple new centers. nih.gov The choice of ligands on the palladium catalyst is crucial in directing the stereochemical outcome of the cycloaddition.

Photo-induced cascade cyclizations also offer a modern route to substituted cyclopentanol derivatives. researchgate.net For example, the cyclization of alkene-tethered acylsilanes can be initiated by a photocatalyst, leading to the formation of a cyclopentane ring. The diastereoselectivity of such reactions can be influenced by the reaction conditions and the structure of the substrate. researchgate.net

These methodologies showcase the diverse strategies available for constructing complex cyclopentane rings with a high degree of diastereocontrol.

| Methodology | Key Features | Source of Diastereocontrol | Typical Precursors | Reference |

|---|---|---|---|---|

| Aza-Michael Addition | Efficient functionalization of enones. | Substrate-directing groups (e.g., H-bonding from an alcohol). | Cyclopentenones, Aniline nucleophiles. | thieme-connect.deucd.ie |

| Palladium-Catalyzed [3+2] Cycloaddition | Dynamic kinetic asymmetric formal cycloaddition. | Chiral ligands on the Palladium catalyst. | Vinyl cyclopropanes, Alkylidene azlactones. | nih.gov |

| Photo-induced Cascade Cyclization | Uses light energy to initiate the reaction. | Reaction conditions and substrate structure. | Alkene-tethered acylsilanes. | researchgate.net |

Enantioselective Methodologies for Chiral Tertiary Alcohols

The synthesis of this compound in an enantiomerically pure form is a significant challenge due to the steric hindrance around the quaternary carbon center. researchgate.net The catalytic asymmetric addition of carbon nucleophiles to the corresponding ketone, (4-bromo-2-methylphenyl)(cyclopentyl)methanone, is the most direct and desirable route. researchgate.net However, the steric bulk and reduced reactivity of such ketones make achieving high enantioselectivity difficult. researchgate.netchinesechemsoc.org

Several strategies have been developed to overcome these challenges:

Asymmetric Grignard Addition: A practical method involves the addition of organomagnesium (Grignard) reagents to ketones in the presence of a chiral ligand. nih.gov Rational design of chiral tridentate diamine/phenol ligands has led to a general and highly enantioselective method for constructing tertiary alcohols from a broad scope of ketones. nih.gov This approach could be applied by using a cyclopentylmagnesium bromide Grignard reagent with a chiral ligand to react with 4-bromo-2-methylacetophenone.

Catalytic Enantioselective Cyanosilylation: This C-C bond-forming reaction converts ketones into chiral tertiary cyanohydrins, which are valuable precursors to other functional groups, including tertiary alcohols. chinesechemsoc.org Bifunctional cyanating reagents, in conjunction with a catalyst system such as a (salen)AlCl complex activated by a phosphorane, have been shown to achieve high diastereomeric ratios and enantiomeric excess values. chinesechemsoc.org

Chiral Auxiliaries: Another established approach involves the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For example, a 1-menthyl ester of 1,3-dithiane-2-carboxylic acid has been successfully used as a chiral auxiliary for converting various ketones into optically active tertiary alcohols. tandfonline.com

Enzymatic Methods: Biocatalysis offers a powerful tool for producing enantiopure alcohols. rsc.org Kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, is a common strategy. researchgate.net Lipase A from Candida antarctica (CAL-A), for instance, can catalyze the enantioselective esterification of racemic tertiary alcohols, although its activity can be low for sterically hindered substrates. researchgate.net Rational design and mutagenesis of such enzymes can improve their activity and selectivity for challenging tertiary alcohols. researchgate.net

nih.govtandfonline.com-Meisenheimer Rearrangement: This rearrangement of allylic tertiary amine N-oxides has been developed into a general strategy for the stereoselective construction of chiral tertiary alcohols. acs.org This method involves the formation of a new C-O bond and a stereocenter with predictable stereochemistry.

The choice of method depends on factors such as the specific structure of the target molecule, the desired level of enantiopurity, and the scalability of the process.

| Methodology | Reagents/Catalysts | Key Principle | Applicability | Reference |

|---|---|---|---|---|

| Asymmetric Grignard Addition | Grignard reagent, chiral tridentate ligands. | Chiral ligand complexes with the magnesium, directing the nucleophilic attack. | Broad scope for various ketones and Grignard reagents. | nih.gov |

| Enantioselective Cyanosilylation | Me₂(CH₂Cl)SiCN, (salen)AlCl complex, phosphorane. | Catalytic, asymmetric addition of a cyanide group to a ketone. | Produces chiral cyanohydrin precursors with high ee. | chinesechemsoc.org |

| Chiral Auxiliaries | e.g., 1-menthyl ester of 1,3-dithiane-2-carboxylic acid. | Auxiliary is temporarily attached to control stereochemistry, then removed. | Well-established but requires additional synthetic steps. | tandfonline.com |

| Enzymatic Kinetic Resolution | Lipases (e.g., CAL-A), acyl donor. | Enzyme selectively acylates one enantiomer of a racemic alcohol. | Green chemistry approach; selectivity can be an issue for sterically hindered alcohols. | researchgate.netrsc.org |

| nih.govtandfonline.com-Meisenheimer Rearrangement | m-CPBA followed by thermal or catalyzed rearrangement. | Rearrangement of an allylic tertiary amine N-oxide to form an O-allyl hydroxylamine. | Provides a general strategy for constructing chiral tertiary alcohols. | acs.org |

Chemical Reactivity and Mechanistic Pathways of the Compound

Reactivity Profile of the Aryl Bromide Substituent

The bromine atom attached to the phenyl ring provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

The aryl bromide moiety of 1-(4-Bromo-2-methylphenyl)cyclopentan-1-ol is an excellent substrate for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. libretexts.org This reaction facilitates the formation of a new carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or boronic ester. rsc.orgmdpi.com

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming an organopalladium(II) intermediate. nih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl or coupled product and regenerating the palladium(0) catalyst. libretexts.org

This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of a diverse array of derivatives from this compound without affecting the tertiary alcohol group.

Table 2: Example Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester Reactant | Resulting Product Name |

| Phenylboronic acid | 1-(4-Phenyl-2-methylphenyl)cyclopentan-1-ol |

| 4-Methoxyphenylboronic acid | 1-(4-(4-Methoxyphenyl)-2-methylphenyl)cyclopentan-1-ol |

| Pyridine-3-boronic acid | 1-(2-Methyl-4-(pyridin-3-yl)phenyl)cyclopentan-1-ol |

| Potassium vinyltrifluoroborate | 1-(2-Methyl-4-vinylphenyl)cyclopentan-1-ol |

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. However, this reaction generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov

The aromatic ring of this compound lacks such strong electron-withdrawing substituents. It possesses a methyl group, which is weakly electron-donating, and a 1-hydroxycyclopentyl group. Consequently, the aryl bromide is deactivated towards the addition-elimination mechanism of SₙAr. researchgate.net Reactions with typical nucleophiles under standard SₙAr conditions are unlikely to occur. Forcing conditions with very strong nucleophiles might lead to substitution, but this is not a synthetically viable or common pathway for this type of substrate. libretexts.org

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound is amenable to intramolecular reactions, particularly under acid catalysis. The proximity of the reactive carbocationic center to the electron-rich aromatic ring allows for the possibility of intramolecular Friedel-Crafts alkylation.

Upon protonation of the hydroxyl group and subsequent loss of water, a tertiary carbocation is formed at the 1-position of the cyclopentane (B165970) ring. This carbocation is also benzylic, affording it a degree of stability. The adjacent 4-bromo-2-methylphenyl group can then act as a nucleophile. The intramolecular electrophilic attack of the carbocation onto the aromatic ring is a classic example of a Friedel-Crafts reaction. masterorganicchemistry.com The cyclization is anticipated to occur at the C6 position of the phenyl ring (ortho to the cyclopentyl-bearing carbon and meta to the bromo group), which is sterically accessible and electronically activated by the methyl group. This would lead to the formation of a new six-membered ring, resulting in a spirocyclic system, specifically 7-bromo-9-methylspiro[cyclopentane-1,1'-indane].

Plausible Mechanistic Pathway for Intramolecular Cyclization:

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the alcohol by an acid catalyst (e.g., H₂SO₄, H₃PO₄, or a Lewis acid).

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary benzylic carbocation.

Intramolecular electrophilic aromatic substitution: The carbocation is attacked by the electron-rich aromatic ring in an intramolecular fashion.

Deprotonation/rearomatization: A proton is eliminated from the carbon atom of the aromatic ring that formed the new C-C bond, restoring aromaticity and yielding the final spirocyclic product.

In addition to cyclization, rearrangement processes are also a possibility for the carbocation intermediate. Wagner-Meerwein rearrangements, which involve a 1,2-shift of an alkyl or aryl group, are common in carbocation chemistry and serve to form a more stable carbocation. stackexchange.com In the case of the tertiary carbocation derived from this compound, a rearrangement could potentially occur within the cyclopentyl ring, leading to ring expansion or contraction, although the formation of the tertiary benzylic carbocation is already relatively stable. The likelihood of such a rearrangement would be influenced by the specific reaction conditions.

Investigation of Reaction Kinetics and Thermodynamics

Reaction Kinetics:

The rate of the intramolecular Friedel-Crafts cyclization would be dependent on several factors:

Acid Strength and Concentration: A stronger acid or a higher concentration of the acid catalyst would lead to a faster rate of carbocation formation, which is often the rate-determining step in such reactions.

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate by providing the necessary activation energy for carbocation formation and the subsequent cyclization.

Solvent: The choice of solvent can influence the stability of the carbocation intermediate and the transition state, thereby affecting the reaction rate. Polar aprotic solvents are often used for such reactions.

Steric Hindrance: The methyl group at the 2-position of the phenyl ring could exert some steric influence on the approach of the carbocation to the aromatic ring, potentially affecting the rate of cyclization.

Thermodynamics:

The thermodynamic favorability of the intramolecular cyclization is primarily determined by the change in enthalpy (ΔH) and entropy (ΔS) of the reaction.

Enthalpy (ΔH): The formation of a new carbon-carbon bond and the resulting spirocyclic system is generally an enthalpically favorable process. The relief of any ring strain in the transition state can also contribute to a more negative ΔH. The formation of six-membered rings through intramolecular Friedel-Crafts reactions is generally favored. masterorganicchemistry.com

Entropy (ΔS): Intramolecular reactions are entropically favored over their intermolecular counterparts. The bringing together of two reactive centers within the same molecule reduces the degrees of freedom to a lesser extent than bringing two separate molecules together. The formation of a more ordered, cyclic product from an acyclic starting material results in a negative change in entropy.

The relative rates of formation of different ring sizes in intramolecular reactions are often influenced by a combination of enthalpic (ring strain) and entropic (probability of ring closure) factors. For intramolecular Friedel-Crafts reactions, the formation of six-membered rings is generally kinetically and thermodynamically preferred over five- or seven-membered rings. masterorganicchemistry.com

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-(4-Bromo-2-methylphenyl)cyclopentan-1-ol, ¹H and ¹³C NMR would provide crucial information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration values (proton count). Key expected signals would include:

Aromatic protons on the bromo-methylphenyl ring, likely appearing as complex multiplets in the downfield region (typically 7.0-7.5 ppm). The substitution pattern would influence the exact chemical shifts and coupling constants.

The protons of the cyclopentane (B165970) ring, which would appear as a series of multiplets in the upfield region (typically 1.5-2.5 ppm). The diastereotopic nature of the methylene (B1212753) protons would likely lead to complex splitting patterns.

A singlet for the methyl group attached to the aromatic ring (around 2.3 ppm).

A singlet for the hydroxyl proton, the chemical shift of which would be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a distinct signal for each unique carbon atom. Expected signals would include:

Signals for the six carbons of the aromatic ring, with their chemical shifts influenced by the bromine and methyl substituents. The carbon bearing the bromine atom would be significantly shielded.

A signal for the quaternary carbon of the cyclopentane ring attached to the hydroxyl group and the aromatic ring (typically in the 70-85 ppm range).

Signals for the methylene carbons of the cyclopentane ring.

A signal for the methyl carbon.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.4 | d | Aromatic CH |

| ~7.2 | dd | Aromatic CH |

| ~7.0 | d | Aromatic CH |

| ~2.3 | s | Ar-CH₃ |

| ~1.8-2.2 | m | Cyclopentane CH₂ |

| Variable | s | OH |

Note: This table represents predicted data. No experimental NMR data for this compound has been reported in publicly available literature.

Advanced Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group.

C-H stretching vibrations for the aromatic and aliphatic protons, typically in the 2850-3100 cm⁻¹ range.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

A C-O stretching vibration for the tertiary alcohol, expected around 1150 cm⁻¹.

A C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone of the cyclopentane ring would be expected to show strong Raman signals.

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3200-3600 (broad) | O-H stretch |

| 2850-3100 | C-H stretch (aliphatic and aromatic) |

| 1450-1600 | C=C stretch (aromatic) |

| ~1150 | C-O stretch (tertiary alcohol) |

| 500-600 | C-Br stretch |

Note: This table represents predicted data. No experimental IR data for this compound has been reported in publicly available literature.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2⁺) of almost equal intensity.

Fragmentation Pathways: Common fragmentation pathways for this molecule would likely involve:

Loss of a water molecule (M - 18) from the molecular ion.

Alpha-cleavage, involving the cleavage of the bond between the quaternary carbon and the cyclopentane ring, or the bond between the quaternary carbon and the aromatic ring.

Loss of the bromine atom.

The analysis of these fragment ions would help to confirm the structure of the molecule.

| m/z | Predicted Fragment |

|---|---|

| 268/270 | [M]⁺ |

| 250/252 | [M - H₂O]⁺ |

| 183/185 | [Br-Ar-C(OH)]⁺ |

| 171 | [M - Br - H₂O]⁺ |

Note: This table represents predicted data based on the molecular structure. No experimental mass spectrometry data for this compound has been reported in publicly available literature.

X-ray Crystallographic Studies for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and bond angles.

The conformation of the cyclopentane ring (e.g., envelope or twist conformation).

The dihedral angle between the cyclopentane ring and the aromatic ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group.

This data would provide a definitive picture of the molecule's solid-state architecture.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment (if applicable)

The central quaternary carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. If the compound is synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for assessing its enantiomeric purity. These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule and can be used to determine the enantiomeric excess (ee) of a sample.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the ground-state properties of molecules. A typical DFT study on 1-(4-Bromo-2-methylphenyl)cyclopentan-1-ol would involve optimizing the molecular geometry to find the lowest energy conformation. This process yields key information such as bond lengths, bond angles, and dihedral angles.

Such calculations would likely be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The results would allow for the visualization of the molecule's three-dimensional structure and the calculation of its thermodynamic properties, including enthalpy, Gibbs free energy, and entropy. These parameters are crucial for understanding the molecule's stability.

Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O (hydroxyl) | 1.42 Å |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Angle | C-O-H | 108.5° |

Note: The data in this table is illustrative and represents typical values for similar structures. It is not based on actual computational results for this specific molecule.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. nih.gov For this compound, an NBO analysis would reveal the nature of the bonding between atoms and quantify the interactions between filled and unfilled orbitals.

This analysis provides insights into the stability of the molecule arising from electron delocalization, particularly involving the lone pairs on the oxygen and bromine atoms and the π-system of the phenyl ring. The strength of these interactions is typically expressed as a second-order perturbation energy, E(2). Higher E(2) values indicate stronger interactions.

Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | σ*(C-H) | 2.5 | Hyperconjugation |

| π(C-C) phenyl | π*(C-C) phenyl | 20.1 | π-delocalization |

Note: This table contains hypothetical data to illustrate the output of an NBO analysis. LP denotes a lone pair.

Conformational Landscape Exploration and Energy Minimization Techniques

Molecules with rotatable bonds, such as the cyclopentanol (B49286) and methylphenyl groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable spatial arrangements (conformers) and determine their relative energies.

This study would involve systematically rotating the key dihedral angles and performing energy minimization at each step. The resulting potential energy surface would reveal the global minimum (the most stable conformer) and other local minima. This information is critical for understanding which shapes the molecule is most likely to adopt, which in turn influences its reactivity and physical properties. The cyclopentane (B165970) ring itself can adopt different puckered conformations, such as envelope and twist forms, and this analysis would predict the most stable form for this substituted structure.

Prediction of Reaction Mechanisms and Transition State Analysis

Theoretical chemistry can be used to model chemical reactions, providing a detailed picture of the reaction pathway. askfilo.com For this compound, one could investigate potential reactions such as dehydration to form an alkene or substitution reactions.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra or predicting the appearance of spectra for unknown compounds.

For this compound, Gauge-Independent Atomic Orbital (GIAO) calculations could predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted values can be compared with experimental data to confirm the structure of the compound. Similarly, by calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. This helps in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the O-H stretch of the alcohol group or C-Br stretching.

Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (O-H) | 2.1 ppm | 2.3 ppm |

| ¹³C NMR (C-OH) | 75.4 ppm | 76.1 ppm |

Note: This table is for illustrative purposes to show how predicted spectroscopic data is typically presented.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically model molecules in a vacuum, molecular dynamics (MD) simulations can be used to study the behavior of a molecule over time, often in the presence of a solvent. An MD simulation of this compound in a solvent like water or methanol (B129727) would provide insights into its dynamic behavior.

These simulations can reveal how the molecule moves and flexes at a given temperature and how it interacts with the surrounding solvent molecules. This is particularly important for understanding solvation effects, such as the formation of hydrogen bonds between the hydroxyl group and water molecules, which can significantly influence the molecule's conformational preferences and reactivity.

Utility As a Synthetic Intermediate and Precursor to Complex Architectures

The Compound as a Key Building Block in Multi-Step Total Syntheses

Derivatization Strategies for Analogues and Functionalized Compounds

Specific derivatization strategies for 1-(4-Bromo-2-methylphenyl)cyclopentan-1-ol have not been extensively reported. However, based on general principles of organic synthesis, several strategies can be proposed for the creation of analogues and functionalized compounds.

The primary sites for derivatization would be the bromine atom and the hydroxyl group.

Derivatization via the Bromine Atom:

The bromine atom can be readily transformed using a variety of well-established cross-coupling reactions. This allows for the introduction of a wide range of substituents onto the aromatic ring.

| Reaction Type | Reagent | Resulting Structure |

| Suzuki Coupling | Arylboronic acid | Biaryl derivative |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne derivative |

| Heck Coupling | Alkene | Arylalkene derivative |

| Buchwald-Hartwig Amination | Amine | Arylamine derivative |

Derivatization via the Hydroxyl Group:

The tertiary hydroxyl group can be a target for various transformations, although its reactivity is sterically hindered compared to primary or secondary alcohols.

| Reaction Type | Reagent | Resulting Structure |

| Etherification | Alkyl halide (under basic conditions) | Tertiary ether |

| Esterification | Acyl chloride or anhydride | Tertiary ester |

| Dehydration | Strong acid (e.g., H₂SO₄) | Cyclopentene derivative |

Contribution to the Development of Novel Synthetic Methodologies

There is no evidence in the current body of scientific literature to suggest that This compound has played a significant role in the development of novel synthetic methodologies. Its chemical properties are predictable based on its constituent functional groups, and it has not been reported as a key substrate in the discovery or optimization of new chemical reactions.

Future Research Directions for this compound: A Perspective

The chemical compound this compound represents a unique structural motif, combining a sterically encumbered bromo-aryl group with a tertiary cyclopentanol (B49286). While its current applications may be nascent, its architecture presents a fertile ground for future research and development in synthetic chemistry and materials science. This article explores prospective research avenues focused on enhancing its synthesis, exploring its reactivity, and leveraging modern chemical technologies to unlock its full potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.